molecular formula C8H9N3O3 B6190790 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2728151-20-8

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B6190790
CAS RN: 2728151-20-8
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid (MOPC) is an organic compound that is found in nature and has been studied extensively in recent years. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. MOPC has also been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects.

Scientific Research Applications

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical fields. It has been found to be effective in the treatment of inflammation, bacterial infections, and cancer. It has also been found to be effective in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the field of gene therapy.

Mechanism of Action

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting COX-2, this compound is able to reduce inflammation and pain. Additionally, this compound has been found to inhibit the growth of cancer cells, as well as reduce the growth of bacterial cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling. Additionally, it has been found to reduce the growth of cancer cells, as well as reduce the growth of bacterial cells. It has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a number of advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the limitations of this compound is that it is not very soluble in organic solvents, making it difficult to use in some laboratory experiments.

Future Directions

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a number of potential future applications. One potential application is in the field of gene therapy, where it could be used to inhibit the expression of certain genes. Additionally, this compound could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used to develop new antibiotics and antiviral agents. Finally, this compound could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.

Synthesis Methods

7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be synthesized from the reaction of 5-chloro-2-methoxybenzaldehyde and 2-amino-1H-pyrazole in the presence of an acid catalyst. The reaction proceeds through a series of steps, including a nucleophilic substitution reaction, a cyclization reaction, and a dehydration reaction. The reaction yields a product with a yield of approximately 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves the condensation of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl oxalyl chloride to form ethyl 2-(2-chloroacetyl)-4-methylpyrimidine-5-carboxylate. This intermediate is then reacted with hydrazine hydrate to form 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid.", "Starting Materials": [ "2-amino-4-methylpyrimidine-5-carboxylic acid", "ethyl oxalyl chloride", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-chloroacetyl)-4-methylpyrimidine-5-carboxylate.", "Step 2: Reaction of ethyl 2-(2-chloroacetyl)-4-methylpyrimidine-5-carboxylate with hydrazine hydrate in the presence of a base such as sodium acetate to form 7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid." ] }

CAS RN

2728151-20-8

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.